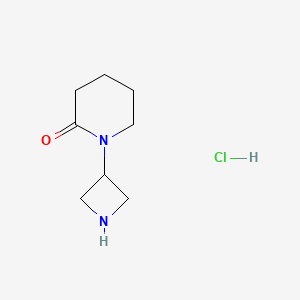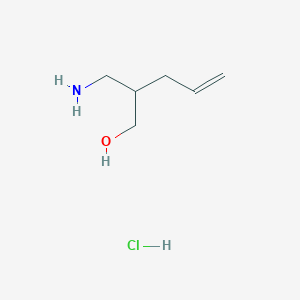
6-(3-Ethylpiperidin-1-yl)-5-methylpyridin-3-amine hydrochloride
Overview
Description
Piperidines and piperidones are six-membered heterocyclic compounds containing one nitrogen atom . They are important synthetic medicinal blocks for drug construction and their synthesis has been widespread . Piperidone analogs have been synthesized to mimic naturally occurring alkaloids and steroids, and they have been bio-assayed for their varied activity .
Synthesis Analysis
Piperidones are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath . A classical method for the synthesis of piperidones is the Petrenko-Kritschenko piperidone synthesis, which involves combining an alkyl-1,3-acetonedicarboxylate with benzaldehyde and an amine .Molecular Structure Analysis
Piperidines are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure-activity relationship of the piperidones has been established .Chemical Reactions Analysis
Piperidines and piperidones undergo various intra- and intermolecular reactions leading to the formation of various derivatives . In these reactions, various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed .Scientific Research Applications
Pharmacological Synthesis
Piperidine derivatives, such as the compound , are integral in the synthesis of various pharmacological agents. They serve as key building blocks in the construction of drugs due to their structural versatility and reactivity. This compound can be used to synthesize substituted piperidines, which are present in over twenty classes of pharmaceuticals, including alkaloids .
Anticancer Applications
The piperidine moiety is a common feature in many anticancer agents. Research indicates that derivatives of piperidine can inhibit cancer cell growth and metastasis. The compound’s structural framework allows for the development of novel anticancer drugs with potential efficacy against various cancer types .
Antimicrobial and Antifungal Agents
Due to the nitrogen heterocycle, piperidine derivatives exhibit significant biological activity as antimicrobial and antifungal agents. The compound’s ability to interact with microbial cell membranes makes it a candidate for developing new antimicrobial drugs that could combat resistant strains .
Neurological Disorders Treatment
Compounds with a piperidine structure have shown promise in treating neurological disorders. They can be used to create drugs that target neuroreceptors and modulate neurotransmitter levels, offering potential treatments for conditions like Alzheimer’s disease and other cognitive impairments .
Cardiovascular Therapeutics
Piperidine derivatives are also explored for their cardiovascular applications. They can be designed to act as antihypertensive agents or to modulate heart rate and rhythm, providing a basis for new therapeutic approaches to heart disease .
Analgesic and Anti-inflammatory Drugs
The analgesic and anti-inflammatory properties of piperidine derivatives make them suitable for pain management and inflammation control. By modulating pain pathways and inflammatory responses, they can be developed into effective treatments for chronic pain and autoimmune diseases .
Antipsychotic Medications
The structural flexibility of piperidine allows for the creation of antipsychotic drugs. These compounds can interact with dopamine receptors, offering potential benefits for managing symptoms of schizophrenia and bipolar disorder .
Anticoagulant Properties
Recent studies have highlighted the anticoagulant effects of certain piperidine derivatives. By inhibiting factors in the coagulation cascade, they can be used to prevent thrombosis, making them valuable in the treatment and prevention of blood clots .
Future Directions
Piperidines and piperidones continue to be an area of interest in medicinal chemistry due to their wide range of biological activities and their presence in many pharmaceuticals and natural products . Future research may focus on developing new synthetic methods and exploring further biological applications of these compounds.
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives have been found to exhibit a wide range of biological activities .
Biochemical Pathways
It is known that piperidine-containing compounds play a role in the regulation of 5-hydroxytryptamine release and in the regulation of dopamine and 5-hydroxytryptamine metabolism .
properties
IUPAC Name |
6-(3-ethylpiperidin-1-yl)-5-methylpyridin-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3.ClH/c1-3-11-5-4-6-16(9-11)13-10(2)7-12(14)8-15-13;/h7-8,11H,3-6,9,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGOJHRNHBGBFEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCN(C1)C2=NC=C(C=C2C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Ethylpiperidin-1-yl)-5-methylpyridin-3-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1377389.png)


![1-[1-(Aminomethyl)cyclopropyl]-2-methylpropan-1-ol](/img/structure/B1377393.png)


![4-{1H-pyrrolo[2,3-b]pyridin-4-yl}-1,2,3,6-tetrahydropyridine dihydrochloride](/img/structure/B1377400.png)
![1-Azaspiro[3.5]nonan-7-ylmethanol](/img/structure/B1377403.png)
![4-{1H-pyrrolo[2,3-b]pyridin-2-yl}-1,2,3,6-tetrahydropyridine dihydrochloride](/img/structure/B1377404.png)


![tert-butyl N-[3-methoxy-1-(5-methylfuran-2-yl)propyl]carbamate](/img/structure/B1377408.png)
![Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride](/img/structure/B1377409.png)
![N-cyclopropyl-N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride](/img/structure/B1377410.png)